Calcium phosphide (Ca3P2)

Description

Properties

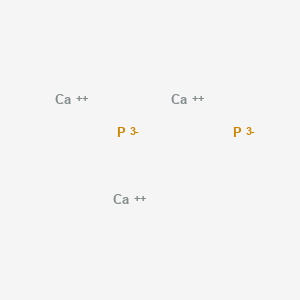

IUPAC Name |

tricalcium;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJZRBDFJAQGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3P2 | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1126 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058271 | |

| Record name | Tricalcium diphosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium phosphide appears as red-brown crystals to gray granular lumps. It reacts with water to form calcium hydroxide and phosphine, a flammable poisonous gas. Phosphine will normally ignite spontaneously in contact with air. If there is an excess of water this fire of phosphine will not normally ignite surrounding combustible material., Red-brown crystals or gray lumps with a musty odor like acetylene; [HSDB], RED-BROWN CRYSTALLINE POWDER OR GREY LUMPS. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1126 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in alcohol, ether; reacts with water, Decomposed by water to phosphine | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.51 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.51, 2.5 g/cm³ | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1126 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red-brown crystalline powder or gray lumps, Hygroscopic crystals | |

CAS No. |

1305-99-3 | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphide (Ca3P2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/calcium-phosphide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Calcium phosphide (Ca3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricalcium diphosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricalcium diphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ9FY9THC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1126 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2910 °F (USCG, 1999), About 1600 °C, 1600 °C | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/314 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/963 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1126 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical Perspectives on Calcium Phosphorus Binary Systems Research

The study of calcium-phosphorus binary systems has a rich history, with early investigations laying the groundwork for understanding compounds like calcium phosphide (B1233454). While calcium orthophosphates, the primary mineral components of bones and teeth, were the subject of scientific inquiry from as early as the 1770s, the specific investigation of binary calcium phosphides came later. nih.gov

The accidental discovery of calcium phosphide is attributed to Smithson Tennant in 1791. wikipedia.org His work was part of an effort to verify Antoine Lavoisier's proposed composition of carbon dioxide by reducing calcium carbonate with phosphorus. wikipedia.org This early synthesis was achieved through the carbothermal reduction of calcium phosphate (B84403), a method that remains relevant today. wikipedia.org The reaction is as follows:

Ca₃(PO₄)₂ + 8C → Ca₃P₂ + 8CO wikipedia.org

Early research was often driven by practical applications, such as its use in pyrotechnics and as a rodenticide. wikipedia.orgaip.org It was known by trade names like "Photophor" for incendiary uses. wikipedia.org During the 1920s and 1930s, for instance, Charles Kingsford Smith utilized calcium phosphide in naval flares. wikipedia.org There is also speculation that a form of calcium phosphide, created by boiling bones in urine within a closed vessel, may have been an ingredient in some ancient Greek fire formulas. wikipedia.org

Despite its long history of use, detailed knowledge of the full chemical phase diagram for the Ca-P system has been lacking for a considerable time, highlighting the complexity of this binary system. aip.org It wasn't until more recently that advanced analytical techniques began to unravel the more intricate details of its structure and properties.

Fundamental Research Challenges and Unresolved Questions Regarding Ca₃p₂

Despite being known for centuries, calcium phosphide (B1233454) continues to present fundamental challenges and unresolved questions to the scientific community. These challenges span its synthesis, crystal structure, and the alignment of theoretical predictions with experimental observations.

One of the most significant and long-standing challenges has been the definitive determination of the crystal structure of Ca₃P₂ at room temperature. wikipedia.org For a long time, computational studies assumed it crystallized in the same structure type as magnesium phosphide (Mg₃P₂). aip.org However, experimental X-ray diffraction data later revealed a unique cubic lattice for a high-temperature form of Ca₃P₂. aip.org This high-temperature phase has been characterized using Rietveld refinement of synchrotron powder x-ray diffraction data, revealing a structure of the hexagonal Mn₅Si₃ type with a calcium ion deficiency. wikipedia.orgaip.orgresearchgate.net This leads to a stable, charge-balanced compound of Ca²⁺ and P³⁻. aip.orgresearchgate.net The discrepancy between the assumed and experimentally determined structures highlights a key area of ongoing research.

Another fundamental challenge lies in the synthesis of high-purity Ca₃P₂. While the carbothermal reduction method is common, it can lead to impurities. wikipedia.org Mechanochemical synthesis, using high-energy ball milling of calcium and red phosphorus, offers an alternative route that can be performed at ambient temperatures. However, this method faces hurdles such as contamination from the milling media (e.g., iron) and is currently limited to a laboratory scale. The development of scalable synthesis methods that yield high-purity, and even nanoscale, Ca₃P₂ with enhanced reactivity remains an active area of investigation.

Furthermore, there are discrepancies between computational models and experimental data regarding Ca₃P₂'s electronic structure. While advanced methods like density functional theory (DFT) and angle-resolved photoemission spectroscopy (ARPES) are employed to map its band structure, differences in predicted versus measured charge carrier mobility suggest that factors like surface oxidation effects are not yet fully understood. High-level ab initio computational studies have also shown that the energetics of Ca₃P₂ are highly sensitive to the basis set used for calcium in the calculations, adding another layer of complexity to theoretical modeling. acs.org

Table 1: Comparison of Ca₃P₂ Synthesis Methods

| Synthesis Method | Description | Advantages | Challenges |

|---|---|---|---|

| Carbothermal Reduction | Reduction of calcium phosphate (B84403) with carbon at high temperatures. wikipedia.org | Common and established method. wikipedia.org | Can result in impurities. |

| Mechanochemical Synthesis | High-energy ball milling of calcium and red phosphorus. | Ambient temperature process. | Contamination from milling media, lab-scale limitations. |

| Reaction of Elements | Direct reaction between calcium and phosphorus. wikipedia.org | Potentially high purity. | Can be highly exothermic and difficult to control. |

Current Trajectories and Emerging Research Frontiers for Calcium Phosphide

Direct Elemental Combination Strategies for Ca3P2 Synthesis

The direct combination of elemental calcium and phosphorus is a primary method for synthesizing calcium phosphide. smolecule.com This approach involves reacting the two elements at elevated temperatures to form the desired compound.

Optimization of Reaction Parameters and Controlled Atmosphere Conditions

The synthesis of calcium phosphide through direct elemental combination is typically conducted at high temperatures, generally ranging from 800 to 1000°C. The reaction is performed under an inert atmosphere, such as argon, to prevent the oxidation of the reactants. Maintaining stoichiometric ratios of calcium and phosphorus is crucial to avoid the formation of unwanted byproducts like CaP or Ca5P3. Post-synthesis processing, including grinding within an inert glovebox and subsequent annealing, can improve the crystallinity of the final product. Rigorous control over the atmosphere is essential to minimize oxygen contamination, which can lead to impurities.

The optimization of reaction parameters is critical for achieving high yields and purity. This includes controlling the temperature, reaction time, and the physical form of the reactants. For instance, using either white, red, or gaseous phosphorus can influence the reaction dynamics. nih.gov

Table 1: Optimized Parameters for Direct Elemental Synthesis

| Parameter | Value/Condition | Purpose |

| Temperature | 800–1000°C | To facilitate the reaction between calcium and phosphorus. |

| Atmosphere | Inert (e.g., Argon) | To prevent oxidation of reactants. |

| Reactant Ratio | Stoichiometric (3:1 Ca:P) | To avoid byproduct formation (e.g., CaP, Ca5P3). |

| Post-synthesis | Grinding and Annealing | To enhance product crystallinity. |

Management of Intermediate Phase Formation and Product Purity

During the synthesis of Ca3P2, the formation of intermediate phosphide phases such as CaP, Ca2P2, CaP3, and Ca5P8 can occur. wikipedia.org The presence of these intermediates can affect the purity of the final product. Careful control of the reaction stoichiometry and temperature is necessary to manage the formation of these phases. For example, at temperatures around 600 to 700°C, the decomposition of certain precursors can yield CaP, which upon further heating to about 800°C, converts to Ca3P2. researchgate.net

Impurities in the final product often arise from oxygen contamination, leading to the formation of calcium phosphate (B84403) compounds. The presence of impurities like calcium carbide can also lead to the contamination of products derived from Ca3P2, such as phosphine-contaminated acetylene. wikipedia.org Therefore, ensuring high purity of the starting materials and maintaining a strictly controlled inert atmosphere are paramount for obtaining pure Ca3P2.

Carbothermal Reduction Pathways Utilizing Calcium Phosphate Precursors for Ca3P2 Production

A prevalent industrial method for producing calcium phosphide involves the carbothermal reduction of calcium phosphate. wikipedia.org This process utilizes a carbon source to reduce calcium phosphate at high temperatures.

The fundamental reaction for this process is: Ca3(PO4)2 + 8C → Ca3P2 + 8CO wikipedia.org

This method is also noted as the way calcium phosphide was accidentally discovered. wikipedia.org

Influence of Carbon Source and Temperature Gradients on Reaction Efficiency

The choice of carbon source and the management of temperature are critical factors that influence the efficiency of the carbothermal reduction. Various forms of carbon can be used as the reducing agent. sciencemadness.org The reaction is highly temperature-dependent, with optimal temperatures for phosphorus reduction from calcium phosphate melts typically ranging between 1623-1773 K (1350-1500°C). researchgate.net At temperatures exceeding 1773 K, silicon-reduction processes can occur, and above 2000 K, the production of silicon monoxide (SiO) can become significant, impacting the yield of phosphorus. researchgate.net

Table 2: Temperature Effects on Carbothermal Reduction

| Temperature Range (K) | Predominant Process | Impact on Ca3P2 Production |

| 1623-1773 | Carbothermic reduction of phosphorus | Optimal range for phosphorus yield. researchgate.net |

| > 1773 | Onset of silicon-reduction | Potential for competing reactions. researchgate.net |

| > 2000 | Significant SiO yield | Reduced efficiency of phosphorus recovery. researchgate.net |

Gaseous Byproduct Evolution and Removal in Ca3P2 Synthesis

The primary gaseous byproduct of the carbothermal reduction of calcium phosphate is carbon monoxide (CO). wikipedia.org The efficient removal of this byproduct is necessary to drive the reaction to completion and to ensure the purity of the final calcium phosphide product. In industrial settings, the management of gaseous byproducts is a critical aspect of process design and safety. The evolution of CO gas is a key indicator of the reaction's progress.

Non-Conventional Synthesis Techniques for Calcium Phosphide

Beyond traditional methods, several non-conventional techniques have been explored for the synthesis of Ca3P2, often yielding materials with unique properties or enabling synthesis under milder conditions.

Mechanochemical Synthesis: High-energy ball milling of calcium and red phosphorus at ambient temperatures can produce Ca3P2. This method can achieve a 60-70% conversion after 8-12 hours of milling. However, a significant challenge is the potential for contamination from the milling media, such as iron. This technique is generally limited to laboratory-scale production. Mechanochemistry offers a solvent-free route for synthesis, which is considered a green chemistry approach. nii.ac.jp

Sonochemical Synthesis: This method utilizes high-power ultrasound irradiation to induce chemical reactions. While direct sonochemical synthesis of Ca3P2 is not widely documented, the technique has been successfully applied to synthesize calcium phosphate powders from precursors like calcium hydroxide (B78521) and orthophosphoric acid. nih.gov Sonication can influence the morphology and size of the resulting particles. nih.gov The process works through acoustic cavitation, which can provide the necessary energy for reactions in a shorter time and under safer conditions. researchgate.net

Non-thermal Plasma: Calcium phosphide can be synthesized at lower temperatures (500–600°C) using non-thermal plasma reactors. This technique involves exciting calcium and phosphorus vapors to form nanoscale particles (<100 nm) of Ca3P2. These nanoparticles exhibit enhanced reactivity, which is beneficial for applications such as in batteries.

Pyrolysis: This method, a form of thermal decomposition, can be used to produce fine powders. Spray pyrolysis, in particular, involves the pyrolysis of an aerosol and can yield very small particles. researchgate.net

Plasma-Assisted Synthesis for Nanostructured Ca3P2 Materials

Plasma-assisted synthesis has emerged as a promising technique for the fabrication of nanostructured materials, including calcium phosphide. nih.govmdpi.com This method utilizes the energetic environment of a plasma to facilitate chemical reactions at lower temperatures than conventional solid-state methods. mdpi.com For Ca3P2, this approach typically involves the use of a plasma torch or jet to create a high-temperature plasma into which precursor materials are introduced. nih.govmdpi.com

The synthesis can be achieved through various plasma configurations, including atmospheric pressure plasma jets and low-pressure capacitively coupled plasmas. nih.gov These plasmas generate a reactive environment containing ions, electrons, and excited neutral species that can effectively break down precursor compounds and promote the formation of Ca3P2 nanoparticles. Research has shown that plasma-assisted synthesis can yield Ca3P2 with purities ranging from 88% to 92% at temperatures between 500–600°C. However, a significant limitation of this method is its current scalability, which is primarily confined to laboratory-scale production.

| Parameter | Value | Reference |

|---|---|---|

| Temperature (°C) | 500–600 | |

| Purity (%) | 88–92 | |

| Scalability | Limited to lab-scale |

Mechanochemical Synthesis via High-Energy Ball Milling of Elemental Constituents

Mechanochemical synthesis offers a solvent-free, ambient temperature route to produce calcium phosphide. researchgate.net This technique utilizes the mechanical energy generated from high-energy ball milling to induce chemical reactions between solid reactants. mdpi.com In this process, elemental calcium and red phosphorus are milled together in a high-energy ball mill. The repeated collisions between the milling balls and the powder mixture provide the activation energy necessary for the direct reaction to form Ca3P2.

Kinetics of Conversion and Mitigation of Milling Media Contamination

The conversion of elemental precursors to calcium phosphide via mechanochemical synthesis is a time-dependent process. Studies have shown that milling durations of 8 to 12 hours can achieve a conversion rate of 60–70%. The kinetics of the reaction are influenced by factors such as milling speed, ball-to-powder ratio, and the type of milling media used.

A significant challenge in mechanochemical synthesis is the contamination of the final product by the milling media. google.comresearchgate.net The abrasive nature of the process can lead to the introduction of materials from the milling balls and vial, such as iron, into the Ca3P2 powder. researchgate.net This contamination can affect the purity and properties of the final product.

Strategies to mitigate this contamination include:

Use of harder milling media: Employing materials that are more resistant to wear can reduce the amount of contamination.

Process control agents (PCAs): The addition of small amounts of certain liquids or solids, known as PCAs, can coat the powder particles and reduce their tendency to weld to the milling media, thereby minimizing abrasive wear. researchgate.net

Polymeric milling media: The use of polymeric milling media can significantly reduce metallic contamination and may also lower energy costs due to their lower density. google.compurolite.com

Scalability Considerations in Mechanochemical Ca3P2 Production

The scalability of mechanochemical synthesis is a key consideration for its industrial application. nih.govresearchgate.net While laboratory-scale ball mills are effective for producing small quantities of Ca3P2, transitioning to larger-scale production requires careful consideration of mill design and operating parameters. nih.gov Factors such as heat dissipation, homogeneous mixing of reactants, and the energy efficiency of the milling process become more critical at larger scales. researchgate.net While mechanochemical synthesis is a batch process, its potential for high-volume production makes it an attractive method for industrial-scale manufacturing of Ca3P2.

| Parameter | Value/Description | Reference |

|---|---|---|

| Method | High-energy ball milling of calcium and red phosphorus | |

| Temperature | Ambient | |

| Milling Duration for 60-70% Conversion | 8–12 hours | |

| Key Challenge | Contamination from milling media (e.g., iron) | |

| Scalability | High (batch processing) |

Post-Synthetic Processing for Enhanced Purity and Particle Morphology Control of Ca3P2

Following the initial synthesis of Ca3P2, post-synthetic processing steps are often necessary to enhance its purity and control its particle morphology. These treatments are crucial for applications that demand high-purity materials with specific physical characteristics.

One common post-synthetic treatment is annealing . This process involves heating the synthesized Ca3P2 powder to an elevated temperature below its melting point in an inert atmosphere. Annealing can help to improve the crystallinity of the material and remove certain volatile impurities.

Grinding in an inert atmosphere, such as in a glovebox, is another important step. This allows for the reduction of particle size and the creation of a more uniform particle size distribution without exposing the reactive Ca3P2 to air or moisture, which could lead to the formation of impurities like calcium hydroxide and phosphine.

For applications requiring specific particle shapes and sizes, techniques such as sieving and classification can be employed to separate the Ca3P2 powder into different fractions based on particle size. The control of particle morphology is critical as it can influence the reactivity and handling properties of the material.

Determination of Ca3P2 Crystal Structures

The crystallographic analysis of calcium phosphide has been a subject of scientific inquiry, with computational studies historically assuming it shared a structure with magnesium phosphide (Mg3P2). aip.org It was not until the synthesis and examination of a high-temperature form of Ca3P2 that a detailed structural determination was reported. aip.org

High-Temperature Polymorphs and Associated Phase Transitions

A new high-temperature form of Ca3P2 has been synthesized and its crystal structure elucidated. aip.orgbohrium.comresearchgate.netscispace.com This polymorph is stable at high temperatures and its formation represents a significant phase transition from the unconfirmed room temperature structure. wikipedia.org Research indicates that this high-temperature phase is crucial for understanding the full chemical phase diagram of the Ca-P system. aip.org During the synthesis process, which involved heating the constituent elements in an induction furnace, a secondary hydride phase, Ca5P3H, was also observed. bohrium.comresearchgate.net

Analysis of the Hexagonal Mn5Si3-Type Structure in Ca3P2

The high-temperature polymorph of Ca3P2 has been found to crystallize in the hexagonal Mn5Si3-type structure. bohrium.comresearchgate.netmpg.deresearchgate.net This structure is characterized by the space group P63/mcm (No. 193). mpg.de The Ca2+ centers in this structure are in an octahedral coordination. wikipedia.org The arrangement of atoms in this hexagonal lattice gives rise to unique electronic properties, with band structure calculations indicating that this form of Ca3P2 is a three-dimensional Dirac semimetal. aip.orgbohrium.comresearchgate.net

Non-Stoichiometry and Calcium Ion Deficiency within Ca3P2 Lattices

A key feature of the high-temperature Ca3P2 structure is its non-stoichiometry, which arises from a deficiency of calcium ions within the crystal lattice. aip.orgbohrium.comresearchgate.netscispace.comresearchgate.net This incomplete occupancy of the Ca sites results in a stable, charge-balanced compound composed of Ca2+ and P3- ions. aip.orgbohrium.comresearchgate.net The deviation from the ideal 5:3 stoichiometry of the Mn5Si3-type structure is a critical aspect of the stability of this Ca3P2 polymorph. bohrium.comresearchgate.net

Advanced Diffraction Techniques for Ca3P2 Structural Characterization

To overcome the challenges of characterizing the air- and moisture-sensitive Ca3P2 powder, advanced diffraction techniques have been employed. aip.orgresearchgate.net These methods have been instrumental in providing the high-resolution data necessary for a detailed structural analysis.

Synchrotron Powder X-ray Diffraction Data Acquisition and Interpretation

High-resolution synchrotron powder X-ray diffraction has been the primary technique used to determine the crystal structure of the high-temperature Ca3P2 polymorph. aip.orgbohrium.comresearchgate.netscispace.com Data for these investigations were collected at facilities such as the Advanced Photon Source (APS) at Argonne National Laboratory. aip.org The use of synchrotron radiation was essential for obtaining high-quality diffraction patterns from the powdered samples, which were sealed in glass capillaries under an argon atmosphere to prevent degradation. aip.org

Characterization of Related Calcium Phosphide Hydride Phases (e.g., Ca5P3H)

Recent research into the calcium-phosphorus system has led to the identification and characterization of a notable calcium phosphide hydride phase, Ca5P3H. aip.orgbohrium.com This phase is often observed as a minority or secondary phase during the synthesis of calcium phosphide. aip.orgaip.org

Ca5P3H is a charge-balanced compound, incorporating an interstitial hydride ion (H⁻). aip.org Its formation is significant as the inclusion of the hydride ion fundamentally alters the material's electronic properties. While the high-temperature polymorph of Ca3P2 exhibits semimetallic characteristics, Ca5P3H is semiconducting. aip.org The presence of hydrogen eliminates the linear band crossings observed in Ca3P2, thereby modifying its electronic structure. aip.org

Crystallographic studies, including Rietveld refinements of synchrotron X-ray diffraction (XRD) data, have determined that Ca5P3H is isostructural with the high-temperature form of Ca3P2. aip.orgaip.org It crystallizes in the hexagonal Mn5Si3-type structure, belonging to the P63/mcm space group. aip.orgresearchgate.net The hydride ions occupy octahedral interstitial sites coordinated by calcium atoms. researchgate.net Despite the structural similarity, Ca5P3H has a slightly smaller unit cell volume compared to its parent Ca3P2 phase. aip.org

Table 1: Crystallographic Data for Ca5P3H aip.orgaip.org

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P63/mcm |

| Formula Units (Z) | 2 |

| Lattice Parameter a | 7.2330 Å |

| Lattice Parameter c | 7.6445 Å |

| Unit Cell Volume | 346.47 ų |

Note: Data obtained from Rietveld refinement of synchrotron XRD data at 295.0 K. The table presents the data for the minority hydride phase found alongside Ca3P2.

Comparative Crystallographic Studies with Isoelectronic and Isostructural Metal Phosphides (e.g., Mg3P2)

Comparative crystallographic analysis provides valuable context for understanding the structural properties of Ca3P2. For years, computational studies often assumed that Ca3P2 would adopt the same crystal structure as magnesium phosphide (Mg3P2), its lighter alkaline earth metal counterpart. aip.org However, experimental determination has revealed a more complex reality.

The high-temperature polymorph of Ca3P2 crystallizes in the hexagonal Mn5Si3-type structure (Space Group: P63/mcm). aip.orgscispace.com In contrast, Mg3P2 adopts a cubic anti-bixbyite structure (Space Group: Ia-3). materialsproject.org This fundamental difference in crystal symmetry underscores the influence of cation size and electronic effects on the resulting crystal lattice.

While not isostructural with Mg3P2, the high-temperature Ca3P2 phase shares its structure type with other compounds, such as Mn5Ge3, which also possesses the P63/mcm space group. researchgate.net This structural relationship is of interest because these materials are candidates for exhibiting novel electronic phenomena, such as topological characteristics. researchgate.net The study of these isostructural compounds provides a pathway to discovering new materials with unique properties. bohrium.com

Table 2: Comparative Crystallographic Data of M3P2 Compounds

| Compound | Formula | Crystal System | Space Group | Lattice Parameter(s) |

| Calcium Phosphide (HT) | Ca3P2 | Hexagonal | P63/mcm | a = 7.2393 Å, c = 7.6475 Å aip.org |

| Magnesium Phosphide | Mg3P2 | Cubic | Ia-3 | a = 12.01 Å researchgate.net |

Comprehensive Mapping of the Calcium-Phosphorus Chemical Phase Diagram

A complete and experimentally verified chemical phase diagram for the binary calcium-phosphorus (Ca-P) system is not yet fully established. aip.org The complexity of the system and the reactivity of the components present significant challenges to its comprehensive mapping. Thermodynamic properties for various calcium phosphides have been investigated, but a full phase diagram remains an area of active research. akjournals.com

Despite the absence of a complete diagram, several distinct binary calcium phosphide compounds have been identified, representing known stable points on the phase map. These compounds exhibit a range of stoichiometries, indicating multiple stable phases exist between elemental calcium and phosphorus.

The most well-known compound is Ca3P2. wikipedia.org However, research has confirmed the existence of other, more exotic calcium phosphides with different Ca:P ratios. These include compounds with formulas such as CaP, CaP3, Ca2P2, and Ca5P8. wikipedia.org The identification of these varied stoichiometries is the first step in constructing a comprehensive phase diagram, as each compound represents a unique phase with its own field of stability dependent on temperature, pressure, and composition.

Table 3: Known Compounds in the Calcium-Phosphorus System

| Compound Name | Formula |

| Calcium Phosphide | Ca3P2 wikipedia.org |

| Calcium Monophosphide | CaP wikipedia.org |

| Calcium Triphosphide | CaP3 wikipedia.org |

| Dicalcium Diphosphide | Ca2P2 wikipedia.org |

| Pentacalcium Octaphosphide | Ca5P8 wikipedia.org |

The ongoing investigation into these phases and their thermodynamic properties is crucial for completing the Ca-P phase diagram, which will provide a fundamental understanding of the interactions and phase transitions within this important chemical system.

Theoretical and Computational Studies of Electronic Structure and Bonding in Calcium Phosphide Ca3p2

Quantum Mechanical Approaches for Ca3P2 Electronic Property Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of materials like calcium phosphide (B1233454) (Ca3P2). These first-principles approaches provide insights into the electronic structure and bonding, which dictate the material's behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. youtube.comnih.gov It is a widely used first-principles framework that describes the ground state of electrons, often in good agreement with experimental results. youtube.com DFT has been successfully applied to predict a range of properties, including geometries, energies, and reaction mechanisms. nih.gov In the context of Ca3P2, DFT calculations have been instrumental in exploring its electronic characteristics. princeton.eduresearchgate.net By solving the Kohn-Sham equations, DFT can reconstruct molecular orbital interactions and provide critical molecular-level descriptors such as energy levels and charge distributions. mdpi.com These calculations have been essential in identifying the novel electronic properties of Ca3P2.

Within the framework of DFT, various approximations are used for the exchange-correlation functional. The Generalized Gradient Approximation (GGA) is a more elaborate approach than the Local Density Approximation (LDA), as it considers both the electron density and its gradient. aps.org This often leads to improved accuracy for bond energies. youtube.com For solids, the Perdew-Burke-Ernzerhof (PBE) functional is a commonly used GGA functional. aps.org In computational studies of Ca3P2, the GGA has been employed to calculate its electronic properties. princeton.edu These calculations, which form the basis for understanding the material's band structure, have been crucial in predicting its unique semimetallic nature. princeton.eduresearchgate.netminsky.ai

The Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method is recognized as one of the most precise implementations of DFT for crystalline materials. wikipedia.orgfz-juelich.defz-juelich.de It is an all-electron algorithm that does not rely on pseudopotential approximations and treats valence and core electrons on the same footing. wikipedia.org This method is universally applicable to all atoms in the periodic table and is particularly effective for calculating the electronic properties of multi-atomic systems. fz-juelich.defz-juelich.de The FP-LAPW method has been utilized in the computational analysis of Ca3P2 to determine its electronic band structure. princeton.edu These precise calculations were fundamental to the discovery that Ca3P2 exhibits characteristics of a three-dimensional Dirac semimetal. princeton.eduresearchgate.netminsky.ai

Molecular Orbital Theory and Ionic Character in Ca3P2 Bonding

Calcium phosphide (Ca3P2) is an ionic compound formed from the metal calcium and the non-metal phosphorus. youtube.comyoutube.com The significant difference in electronegativity between calcium and phosphorus atoms leads to the transfer of electrons. Each of the three calcium atoms loses two valence electrons to become a Ca²⁺ cation. youtube.comyoutube.com Concurrently, each of the two phosphorus atoms gains three electrons to form a P³⁻ anion, achieving a stable electron configuration. youtube.comyoutube.com This transfer results in strong ionic bonds that hold the crystalline lattice together. guidechem.com Molecular Orbital Theory explains this interaction through the donation of electrons from calcium to phosphorus, forming a stable ionic compound where s and p orbitals play a key role in the bonding process. guidechem.com The resulting structure is a charge-balanced compound of Ca²⁺ and P³⁻ ions. princeton.eduminsky.ai

Electronic Band Structure Analysis of Calcium Phosphide

The calculated electronic band structure of Ca3P2 has revealed fascinating and unusual properties, positioning it as a material of significant scientific interest.

Computational studies have shown that a high-temperature form of Ca3P2 is a three-dimensional (3D) Dirac semimetal. princeton.eduresearchgate.netminsky.ai This classification is significant, as 3D Dirac semimetals exhibit unique electronic properties, such as high magnetoresistance and extremely high mobility. princeton.edu A key feature of the electronic structure of Ca3P2 is the presence of linear band crossings at the Fermi energy, which form bulk Dirac cones. princeton.eduresearchgate.net

A particularly unusual characteristic of Ca3P2 is the formation of a "Dirac ring" — a closed ring of Dirac nodes at the Fermi level in the kx-ky plane. princeton.eduresearchgate.netresearchgate.net These Dirac states are protected against gap opening by a mirror plane symmetry, analogous to the protection seen in graphene. princeton.eduminsky.ai This makes Ca3P2 the first compound predicted to have bulk Dirac states protected by crystalline reflection symmetry that are negligibly gapped by spin-orbit coupling. princeton.edu

Interactive Data Table: DFT-Calculated Properties of Ca3P2

| Property | Description | Value/Finding |

| Material Classification | Based on electronic band structure calculations. | Three-Dimensional (3D) Dirac Semimetal princeton.eduresearchgate.netminsky.ai |

| Key Electronic Feature | Locus of points where conduction and valence bands touch. | Ring of Dirac nodes at the Fermi level princeton.eduresearchgate.net |

| Symmetry Protection | The mechanism preventing a band gap from opening at the Dirac points. | Protected by a mirror plane in the P63/mcm space group princeton.edu |

| Nodal Ring Radius (k₀) | Radius of the nodal ring in reciprocal space, from DFT fitted parameters. | ≈ 0.206 Å⁻¹ researchgate.net |

| Nodal Ring Energy (ε₀) | Energy associated with the nodal ring from DFT fitted parameters. | ≈ 0.184 eV researchgate.net |

Elucidation of Dirac Nodes at the Fermi Level in Ca₃P₂

Theoretical calculations of the band structure of a high-temperature hexagonal form of calcium phosphide (Ca₃P₂) have revealed it to be a three-dimensional Dirac semimetal. guidechem.commaterialsproject.orgmdpi.com This classification is due to the presence of electronic states with linear energy versus momentum (E vs. k) dispersions that cross the Fermi energy. materialsproject.org A particularly unusual feature of Ca₃P₂ is the formation of a "Dirac ring," a continuous ring of Dirac nodes at the Fermi level. guidechem.commaterialsproject.orgmdpi.com This is distinct from many other Dirac semimetals where Dirac states manifest as discrete points in the Brillouin zone. mdpi.com

The calculated electronic band structures for Ca₃P₂ show bulk Dirac cones between the Γ and M, and Γ and K high-symmetry points. mdpi.comyoutube.com A three-dimensional plot of the band structure clearly illustrates a closed ring formed by the band crossings in the kx-ky plane at the Fermi energy. mdpi.com This unique electronic feature suggests that Ca₃P₂ could exhibit novel electronic properties, making it an ideal material for investigating the transport properties of nodal line semimetals. youtube.com The presence of a band touching nodal ring precisely at the Fermi energy is a significant finding. youtube.com

Role of Crystalline Reflection Symmetry in Protecting Electronic States

The Dirac states in calcium phosphide are protected against the opening of an energy gap by a mirror plane within the crystal structure. guidechem.commaterialsproject.orgmdpi.comyoutube.com This protection mechanism is analogous to what is observed in graphene, a well-known two-dimensional Dirac semimetal. guidechem.commaterialsproject.orgmdpi.com The crystalline reflection symmetry ensures the robustness of the Dirac nodes, preventing them from being gapped by perturbations such as spin-orbit coupling, which is negligibly small in this compound. materialsproject.org

The similarities in the protective symmetry between Ca₃P₂ and graphene are noteworthy. materialsproject.orgmdpi.com In the kx-ky plane of the Brillouin zone, while graphene exhibits six discrete Dirac points, Ca₃P₂ displays a continuous ring of these protected states. mdpi.com This protection by crystalline reflection symmetry makes Ca₃P₂ the first proposed three-dimensional compound of its structure type to be identified as a Dirac semimetal with bulk Dirac states that are not significantly affected by spin-orbit coupling. materialsproject.org

Density of States (DOS) and Crystal Orbital Hamilton Population (COHP) Calculations for Bonding and Stability

To understand the bonding and stability of the hexagonal phase of Ca₃P₂, quantitative calculations of the electronic band structure, Density of States (DOS), and Crystal Orbital Hamilton Population (COHP) have been performed. materialsproject.org COHP analysis is a theoretical tool that partitions the band-structure energy into orbital-pair interactions, providing insight into the bonding, non-bonding, and anti-bonding character of these interactions. arxiv.org

DOS and COHP calculations confirm the electronic stability of the Ca₃P₂ compound. materialsproject.org The Fermi level for Ca₃P₂ is situated within a very narrow gap, which is indicative of a stable, charge-balanced compound composed of Ca²⁺ and P³⁻ ions. guidechem.commaterialsproject.org In contrast, calculations for a hypothetical Ca₅P₃ compound with the same crystal structure show that its Fermi level would be located near a peak in the DOS, suggesting chemical instability. materialsproject.org The COHP analysis further supports the stability of Ca₃P₂ by illustrating the nature of the chemical bonds. A COHP diagram typically shows bonding and antibonding contributions to the band-structure energy. arxiv.org For stable compounds like Ca₃P₂, the states at the Fermi level are generally optimized to maximize bonding interactions.

Table 1: Comparison of Electronic Properties of Ca₃P₂ and Hypothetical Ca₅P₃

| Feature | Ca₃P₂ | Hypothetical Ca₅P₃ |

| Fermi Level Position | In a narrow gap in the DOS | Near a peak in the DOS |

| Chemical Stability | Stable | Unstable |

Impact of Crystal Defects and Interstitial Species on Ca₃P₂ Electronic Properties

While comprehensive first-principles studies on a wide range of intrinsic point defects (such as vacancies and self-interstitials) in Ca₃P₂ are not extensively documented in the reviewed literature, the impact of interstitial species has been observed. During the synthesis of the hexagonal phase of Ca₃P₂, a secondary hydride phase, Ca₅P₃H, was identified. guidechem.commaterialsproject.orgmdpi.com This phase represents a charge-balanced compound where hydrogen anions (H⁻) occupy interstitial sites within the crystal lattice. materialsproject.org The formation of such a phase indicates that the electronic properties of the material can be influenced by the incorporation of interstitial atoms.

Generally, crystal defects such as vacancies and interstitials can have a significant impact on the electronic structure of a material. They can introduce localized states within the band gap, act as charge carrier traps or scattering centers, and alter the charge carrier concentration. For instance, in the related compound zinc phosphide (Zn₃P₂), first-principles calculations have shown that intrinsic defects like zinc vacancies and phosphorus interstitials are critical in determining its p-type conductivity. arxiv.orgrsc.orgrsc.org Similar effects could be anticipated in Ca₃P₂, where the presence of calcium or phosphorus vacancies, or other interstitial impurities, would likely modify its electronic and transport properties. However, specific theoretical studies detailing the formation energies and electronic consequences of such defects in Ca₃P₂ are needed for a complete understanding.

Integration of Quantum Crystallography Methodologies in Ca₃P₂ Research

Quantum crystallography is an interdisciplinary field that merges experimental crystallography with quantum mechanics to gain deeper insights into the electronic structure and bonding in crystalline materials. nih.gov This is achieved by analyzing quantities such as the wavefunction, electron charge and spin density, and density matrices, derived from both experimental data (like X-ray and neutron diffraction) and theoretical calculations. nih.gov

While specific applications of quantum crystallography to Ca₃P₂ are not detailed in the available literature, these methodologies offer powerful tools for future research. For instance, experimental charge density analysis using high-resolution X-ray diffraction could provide a detailed map of the electron density distribution in Ca₃P₂. This would allow for a quantitative analysis of the chemical bonds, going beyond the qualitative descriptions from COHP. It would enable the direct visualization of charge transfer between calcium and phosphorus atoms and provide experimental validation of the ionic model (Ca²⁺ and P³⁻).

Another relevant technique is X-ray constrained wavefunction (XCW) refinement . This method refines a theoretical wavefunction by constraining it to fit experimental X-ray diffraction data. nih.gov Applying XCW to Ca₃P₂ could yield a highly accurate, experimentally validated wavefunction. From this wavefunction, a wide range of electronic properties could be calculated with high precision, providing a more robust understanding of the electronic structure and bonding than what is achievable from purely theoretical or experimental methods alone. The integration of these quantum crystallography techniques would be invaluable for a more profound understanding of the novel electronic properties of Ca₃P₂, including its Dirac semimetal nature.

Reactivity and Degradation Mechanisms of Calcium Phosphide Ca3p2

Hydrolytic Reactivity and Phosphine (B1218219) Gas Evolution from Ca₃P₂

The reaction of calcium phosphide (B1233454) with water is a vigorous process that results in the generation of phosphine gas (PH₃) and the formation of calcium hydroxide (B78521) (Ca(OH)₂) as a byproduct. noaa.gov This reactivity is initiated by contact with either liquid water or ambient moisture in the air. noaa.govnoaa.gov

The hydrolysis of calcium phosphide is a rapid and energetic reaction. noaa.gov Research indicates that when the compound is exposed to an excess of water, approximately half of the maximum theoretical yield of phosphine gas is produced within 15 minutes. noaa.gov

The stoichiometry of the reaction is well-defined. One mole of solid calcium phosphide reacts with six moles of water to yield three moles of aqueous calcium hydroxide and two moles of gaseous phosphine. doubtnut.com The balanced chemical equation for this hydrolysis reaction is:

Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)

This equation underscores the significant volume of flammable phosphine gas that can be generated from a relatively small amount of the solid reactant.

| Reactants | Molar Mass ( g/mol ) | Stoichiometric Ratio | Products | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Ca₃P₂ | 182.18 | 1 | Ca(OH)₂ | 74.09 | 3 |

| H₂O | 18.02 | 6 | PH₃ | 34.00 | 2 |

This interactive table summarizes the stoichiometric relationship between reactants and products in the hydrolysis of calcium phosphide.

The solid byproduct of the hydrolysis of Ca₃P₂ is calcium hydroxide, Ca(OH)₂. noaa.gov This compound is a colorless crystalline solid or white powder. The formation of calcium hydroxide is a direct consequence of the calcium ions (Ca²⁺) from the initial solid reacting with the hydroxide ions (OH⁻) from water.

Characterization of the calcium hydroxide byproduct can be performed using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a key method, which identifies the characteristic absorption bands of the hydroxyl group (-OH) in the compound's structure. researchgate.net X-ray diffraction (XRD) and scanning electron microscopy (SEM) can also be employed to confirm the crystalline structure and morphology of the Ca(OH)₂ formed. researchgate.netnih.gov

Acid-Induced Decomposition Reactions of Calcium Phosphide

Contact with acids causes a rapid and highly energetic decomposition of calcium phosphide, leading to the generation of phosphine gas. noaa.govimperial.ac.uk This reaction is notably more vigorous than hydrolysis in water. nih.gov

The underlying mechanism of phosphine generation in the presence of an acid involves a classic acid-base reaction. Calcium phosphide can be described as a salt-like material composed of calcium cations (Ca²⁺) and phosphide anions (P³⁻). wikipedia.org Acids provide a source of hydronium ions (H₃O⁺) or protons (H⁺). The phosphide anion is a strong base and readily reacts with these protons to form the volatile and toxic phosphine gas.

For example, the reaction with hydrochloric acid (HCl) proceeds as follows:

Ca₃P₂(s) + 6HCl(aq) → 3CaCl₂(aq) + 2PH₃(g)

This reaction is utilized in certain applications, such as rodenticides, where the acid in the digestive system of the rodent reacts with ingested calcium phosphide to produce lethal phosphine gas. wikipedia.orgwikipedia.org

Thermal Decomposition Pathways and High-Temperature Stability of Ca₃P₂

Calcium phosphide is a thermally stable compound, capable of withstanding high temperatures before decomposition. researchgate.net Its melting point is approximately 1600°C. wikipedia.org

Studies have shown that Ca₃P₂ is thermodynamically stable at temperatures up to 1000°C. researchgate.net It can be formed as an intermediate product during the thermal decomposition of other compounds like calcium hypophosphite. dntb.gov.ua While stable, if heated to decomposition, it will emit toxic fumes of phosphorus oxides. noaa.gov Furthermore, calcium phosphide can react incandescently with oxygen when heated. noaa.gov

| Property | Value |

| Melting Point | ~1600 °C |

| Thermodynamic Stability | Up to 1000 °C |

| Decomposition Products (in air) | Toxic fumes of phosphorus oxides |

This interactive table outlines the key thermal properties and decomposition characteristics of calcium phosphide.

Advanced Research Applications and Potentials of Calcium Phosphide Ca3p2

Semiconductor Applications of Ca3P2 in Advanced Electronic Devices

Recent research has unveiled the significant semiconductor potential of calcium phosphide (B1233454), positioning it as a material of interest for the development of advanced electronic components. Theoretical studies and computational modeling have begun to map out its electronic properties, suggesting its suitability for specialized applications.

A new, high-temperature form of Ca3P2 has been identified as a three-dimensional (3D) Dirac semimetal. This class of materials is characterized by a unique electronic band structure where the conduction and valence bands touch at specific points, allowing electrons to behave as if they have no mass. This property can lead to extremely high electron mobility, a key attribute for high-speed electronic devices. The electronic structure of Ca3P2 features a highly unusual ring of these Dirac nodes at the Fermi level, a characteristic it shares in principle with graphene.

The intrinsic properties of materials classified as 3D Dirac semimetals, such as the newly characterized form of Ca3P2, make them promising candidates for high-power and high-frequency electronics. The high electron mobility predicted in such materials is a fundamental requirement for transistors and other components that operate at high speeds. While much of the current understanding of Ca3P2's potential in this area is based on first-principles studies and computational models, the theoretical groundwork is compelling. The electronic band structure of Ca3P2 suggests it could support the rapid switching speeds necessary for high-frequency applications. Research into similar wide-bandgap semiconductors, like Aluminum Phosphide, for high-power and high-frequency applications further supports the exploration of related phosphide compounds like Ca3P2.

The investigation into II-V group compounds, which includes calcium phosphide, for optoelectronic applications is an active area of research. The development of laser diodes relies on semiconductor materials with specific electronic and optical properties. While direct experimental fabrication of a Ca3P2-based laser diode has not been extensively documented, theoretical studies of its properties are a crucial first step. The suitability of a material for laser diodes is heavily dependent on its bandgap and its ability to efficiently convert electrical energy into light. The ongoing research into the electronic characteristics of Ca3P2 will be critical in determining its viability as a material for future laser diode technologies.

Role of Ca3P2 as a Precursor in the Synthesis of Novel Phosphide Compounds

Beyond its direct applications, calcium phosphide is being investigated as a valuable precursor material for the synthesis of other, more complex phosphide compounds. Its utility as a phosphorus source offers a cost-effective and convenient route to producing high-value nanomaterials.

In a notable application, Ca3P2 has been successfully used for the synthesis of high-quality Indium Phosphide (InP) nanocrystals. This method involves the in situ generation of phosphine (B1218219) gas (PH3) from the reaction of calcium phosphide with an acid. The phosphine gas then reacts with an indium precursor to form the InP nanocrystals. This approach is significantly more economical than traditional methods that use expensive and pyrophoric phosphorus precursors like tris(trimethylsilyl)phosphine (B101741) (P(TMS)3). The use of air-stable Ca3P2 as the phosphorus source reduces synthesis costs by approximately three orders of magnitude and allows for the production of larger-sized InP nanocrystals with narrow size distributions, which are desirable for various optoelectronic applications. This synthetic strategy demonstrates the potential of Ca3P2 to serve as a key building block in the bottom-up fabrication of other important semiconductor phosphides.

Agricultural Research into Calcium Phosphide as a Soil Treatment Agent

In the realm of agricultural science, calcium phosphide is being investigated as a soil treatment agent, particularly as a fumigant to control soil-borne pests. This research is driven by the need to find effective alternatives to traditional fumigants that are being phased out due to environmental concerns.

Calcium phosphide is recognized as a fumigant that, upon contact with moisture in the soil, releases phosphine gas (PH3). Phosphine is a potent insecticide and nematicide. Research has focused on evaluating Ca3P2 as a potential replacement for methyl bromide, a broad-spectrum fumigant that has been largely discontinued (B1498344) due to its ozone-depleting properties.

Field experiments have been conducted to assess the efficacy of Ca3P2 against a broad spectrum of soil-borne pests. These studies are critical for establishing Ca3P2 as a viable component of integrated pest management programs, offering a targeted approach to soil fumigation.

Significant research has been directed towards the efficacy of calcium phosphide in controlling plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, a major agricultural pest.

In field trials on tomato crops, Ca3P2 demonstrated significant potential as an alternative to methyl bromide for managing M. incognita. Results indicated that at certain application rates, calcium phosphide was as effective as methyl bromide in inhibiting nematode infestation and improving plant growth and yield.

Another line of research has explored the nematicidal effects of phosphonate (B1237965) fertilizers, with one study evaluating a product named Calphos®, which contains calcium phosphonate. Laboratory experiments showed that materials containing calcium phosphonate effectively inhibited egg hatching and caused 100% mortality of the second-stage juveniles of M. incognita. A glasshouse study further demonstrated that Calphos® reduced root galling caused by M. incognita by 47% compared to untreated controls.

Data Tables

Table 1: Efficacy of Calcium Phosphonate Fertilizer (Calphos®) on M. incognita

| Parameter | Treatment | Result |

| Egg Hatching | Calphos® | Inhibited |

| Juvenile Mortality (J2s) | Calphos® | 100% |

| Root Galling Reduction | Calphos® | 47% |

| Source: |

Table 2: Comparative Efficacy of Ca3P2 and Methyl Bromide against M. incognita in Tomato Crops

| Treatment | Effect on Plant Height | Effect on Plant Yield | M. incognita Control |

| Ca3P2 (112.5 kg ha⁻¹) | As effective as MeBr | As effective as MeBr | Excellent |

| Methyl Bromide (MeBr) | Effective | Effective | Excellent |

| Source: |

Comparative Research on Ca3P2 Performance Against Conventional Agricultural Pest Control Agents (e.g., Methyl Bromide)

Calcium phosphide (Ca3P2) serves as a potent agricultural pest control agent through its reaction with moisture to produce phosphine (PH3) gas, a highly effective fumigant. Historically, methyl bromide (CH3Br) was a widely used, broad-spectrum fumigant for controlling a vast range of pests in agriculture and shipping. However, due to its significant ozone-depleting properties, the use of methyl bromide has been largely phased out under the Montreal Protocol, necessitating the adoption of effective alternatives like phosphine.

Research comparing the efficacy of phosphine, the active product of calcium phosphide, and methyl bromide has been crucial for transitioning to safer pest control methods. These studies often focus on determining the lethal concentrations and exposure times required to achieve complete mortality of various pest species at different life stages.

One laboratory study directly compared the effectiveness of phosphine and methyl bromide against two significant pests of high-value stored products: the red-legged ham beetle (Necrobia rufipes) and the mold mite (Tyrophagus putrescentiae). The findings from this research are summarized in the table below.

Table 1: Comparative Efficacy of Phosphine and Methyl Bromide Against Stored Product Pests

| Pest Species | Life Stage | Fumigant | Exposure Time (hours) | Temperature (°C) | Concentration for Complete Control (g/m³) |

|---|---|---|---|---|---|

| Necrobia rufipes | Larvae | Phosphine | 48 | 23 | 0.85 |

| Necrobia rufipes | Larvae | Methyl Bromide | 48 | 23 | 4.0 |

| Tyrophagus putrescentiae | Eggs | Phosphine | 48 | 23 | 0.85 |

| Tyrophagus putrescentiae | Eggs | Methyl Bromide | 48 | 23 | 4.0 |

Data sourced from Hassan et al. (2020)

The results indicate that under the tested laboratory conditions, phosphine is significantly more potent than methyl bromide, requiring a much lower concentration to achieve 100% mortality for both the beetle larvae and mite eggs after a 48-hour exposure. Specifically, the larvae of the red-legged ham beetle were identified as the most tolerant life stage to both fumigants.

While phosphine demonstrates high efficacy, its action is generally slower than that of methyl bromide. Effective fumigation with phosphine often requires longer exposure periods to ensure it penetrates the commodity and is lethal to all life stages of the target pests. The effectiveness of phosphine is also temperature-dependent, with reduced efficacy at temperatures below 15°C. In contrast, methyl bromide was known for its quick action, typically causing insect mortality within 24 hours.

The primary advantage of using calcium phosphide as a source of phosphine over methyl bromide lies in its environmental profile. Phosphine is not an ozone-depleting substance, making it a more sustainable choice for long-term agricultural pest management.

Emerging Research Areas in Material Science for Ca3P2

Beyond its traditional use in pest control and pyrotechnics, calcium phosphide is gaining significant attention in advanced materials science research. Its unique electronic and structural properties have positioned it as a material of interest for next-generation electronic and thermoelectric applications.

A primary focus of current research is the exploration of calcium phosphide as a topological semimetal. Theoretical calculations have suggested that a high-temperature crystalline form of Ca3P2 exhibits the characteristics of a three-dimensional Dirac semimetal. These materials are distinguished by their unique electronic band structures, which can lead to novel electronic properties and potential applications in high-speed electronics and quantum computing.

Another significant area of investigation is the synthesis of nanoscale Ca3P2. Developing methods to produce high-purity, nanoscale calcium phosphide with enhanced reactivity is an active field of study. One such method being explored is mechanochemical synthesis, which involves the high-energy ball milling of calcium and red phosphorus at ambient temperatures. While this technique shows promise, challenges such as contamination from the milling equipment and scalability remain.

Furthermore, calcium phosphide is being investigated for its potential in thermoelectric applications. Thermoelectric materials can convert heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is related to its electronic properties and thermal conductivity. Research is ongoing to understand and enhance the thermoelectric performance of Ca3P2 and related phosphide compounds. The layered crystal structure of some calcium phosphide phases could be beneficial for achieving the desired low thermal conductivity in thermoelectric devices.

The development of advanced computational models, such as those using Density Functional Theory (DFT), is also a key research direction. These models are used to predict the electronic and structural properties of Ca3P2, though discrepancies between theoretical predictions and experimental results indicate that further refinement of these models is needed to fully understand the material's behavior.

Q & A

Q. What are the established synthesis protocols for Calcium Phosphide (Ca₃P₂), and how do reaction conditions influence purity?

Calcium phosphide is typically synthesized via direct combination of calcium metal and red phosphorus at elevated temperatures (800–1000°C) under inert conditions (e.g., argon) to prevent oxidation. Stoichiometric ratios (3:1 Ca:P) are critical to avoid byproducts like CaP or Ca₅P₃. Post-synthesis, grinding in an inert glovebox and annealing can enhance crystallinity. Impurities often arise from oxygen contamination, necessitating rigorous atmosphere control .

Q. What safety protocols are essential when handling Ca₃P₂ in laboratory settings?

Ca₃P₂ reacts violently with water or acids to release phosphine (PH₃), a toxic and flammable gas. Key protocols include:

Q. Which analytical techniques are most effective for characterizing Ca₃P₂?

- X-ray Diffraction (XRD): Confirms crystal structure and phase purity. Sample preparation requires inert mounting to prevent oxidation.

- SEM-EDS: Maps elemental distribution and detects surface contaminants (e.g., oxide layers).

- Thermogravimetric Analysis (TGA): Assesses thermal stability up to 1600°C, identifying decomposition pathways .

Q. Table 1: Physicochemical Properties of Ca₃P₂

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 182.18 g/mol | |

| Density | 2.51 g/cm³ | |

| Melting Point | ~1600°C | |

| Solubility | Reacts with H₂O (PH₃ release) |

Advanced Research Questions

Q. How do computational and experimental data on Ca₃P₂’s electronic structure align, and what discrepancies exist?

Early computational models assumed Ca₃P₂ shared Mg₃P₂’s structure, but experimental XRD revealed a unique cubic lattice with Dirac node rings. Advanced methods like density functional theory (DFT) with hybrid functionals (e.g., HSE06) and angle-resolved photoemission spectroscopy (ARPES) are used to map band structures. Discrepancies in charge carrier mobility (predicted vs. measured) suggest unresolved surface oxidation effects in experiments .

Q. Can Ca₃P₂’s reactivity with water be harnessed for hydrogen storage or energy systems?

The hydrolysis reaction (Ca₃P₂ + 6H₂O → 3Ca(OH)₂ + 2PH₃) produces PH₃, which decomposes to phosphorus and hydrogen above 400°C. Challenges include:

Q. How do environmental factors influence Ca₃P₂ degradation in soil systems?

In soil, Ca₃P₂ hydrolyzes to PH₃ and Ca²⁺, which interact with phosphates and organic matter. Key methodologies:

Q. What strategies resolve contradictions between historical and contemporary Ca₃P₂ data?

Historical studies often misattributed properties due to impurities. Modern approaches include:

- Controlled Synthesis: Adjusting stoichiometry and annealing times.

- In Situ Characterization: Synchrotron XRD during thermal treatment.

- Comparative Analysis: Benchmarking against high-purity Mg₃P₂ and Sr₃P₂ .

Methodological Notes

- XRD Sample Prep: Seal powdered Ca₃P₂ in capillary tubes under argon to prevent oxidation.

- PH₃ Detection: Combine gas chromatography with pulsed discharge detectors (GC-PDD) for sub-ppm sensitivity.

- DFT Parameters: Use projector-augmented wave (PAW) pseudopotentials and spin-orbit coupling corrections for accurate bandgap predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.